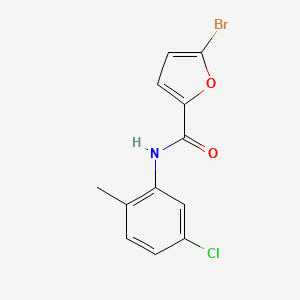![molecular formula C14H15ClN2O2 B5889571 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole](/img/structure/B5889571.png)
1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, this compound can reduce inflammation and pain. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. This compound has also been shown to induce apoptosis and inhibit cell proliferation in cancer cell lines. Additionally, this compound has been demonstrated to have insecticidal and pesticidal properties.
Advantages and Limitations for Lab Experiments
1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole has several advantages for lab experiments, including its high potency and specificity for COX-2 inhibition. However, this compound also has limitations, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
Future research on 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole could focus on its potential applications in drug development, particularly as an anti-inflammatory and anti-cancer agent. Additionally, further studies could investigate the potential use of this compound as a pesticide or insecticide. Finally, research could be conducted to optimize the synthesis of this compound and improve its solubility and toxicity profile.
Synthesis Methods
1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole can be synthesized using various methods, including the reaction of 3-methyl-1H-pyrazole with 4-chloro-3,5-dimethylphenacyl bromide in the presence of a base, such as potassium carbonate. Another method involves the reaction of 3-methyl-1H-pyrazole with 4-chloro-3,5-dimethylphenacyl chloride in the presence of a base, such as triethylamine.
Scientific Research Applications
1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. This compound has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. This compound has also been investigated for its potential as a pesticide and insecticide.
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-1-(3-methylpyrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-9-6-12(7-10(2)14(9)15)19-8-13(18)17-5-4-11(3)16-17/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKXIQUWWHCGQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C(=O)COC2=CC(=C(C(=C2)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-methylphenyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B5889533.png)
![(2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)formamide](/img/structure/B5889540.png)


![(3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine](/img/structure/B5889581.png)
![3-[(4-carboxyphenoxy)methyl]-2-furoic acid](/img/structure/B5889589.png)

![methyl 2-amino-1-(2-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5889597.png)
![N-(4-chlorobenzyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5889602.png)
![7-(2,4-difluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5889603.png)
